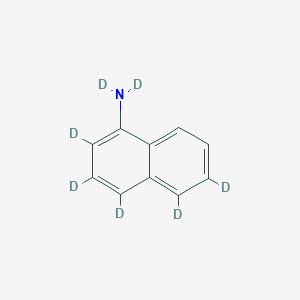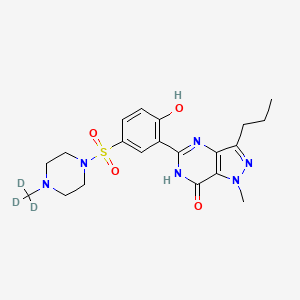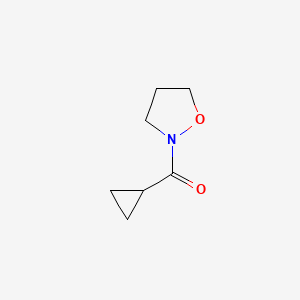
1-Aminonaphthalene-d7
Übersicht
Beschreibung
1-Aminonaphthalene-d7, also known as 1-Naphthylamine-d7, is a deuterated form of 1-aminonaphthalene. This compound is a polycyclic aromatic hydrocarbon (PAH) that is widely used in various fields of research. The deuterated form is particularly useful in studies requiring stable isotopes, such as metabolic studies and drug development.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1-Aminonaphthalene-d7 can be synthesized through the deuteration of 1-aminonaphthalene. The process involves the exchange of hydrogen atoms with deuterium atoms. This can be achieved using deuterium gas (D2) in the presence of a catalyst under high temperature and pressure conditions. The reaction typically requires a platinum or palladium catalyst to facilitate the exchange process.
Industrial Production Methods
Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized reactors designed to handle high pressures and temperatures. The deuterium gas is introduced into the reactor containing 1-aminonaphthalene and the catalyst. The reaction is monitored to ensure complete deuteration, and the product is purified through distillation or crystallization techniques.
Analyse Chemischer Reaktionen
Types of Reactions
1-Aminonaphthalene-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinone derivatives.
Reduction: It can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the aromatic ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nitrating agents (e.g., nitric acid) are commonly used under acidic or basic conditions.
Major Products Formed
Oxidation: Naphthoquinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted naphthylamine derivatives.
Wissenschaftliche Forschungsanwendungen
1-Aminonaphthalene-d7 is used in a wide range of scientific research applications:
Chemistry: It is used as a stable isotope-labeled compound in analytical chemistry for tracing reaction pathways and studying reaction mechanisms.
Biology: The compound is used in metabolic studies to trace the incorporation and transformation of naphthalene derivatives in biological systems.
Medicine: It is used in drug development studies to understand the metabolism and pharmacokinetics of naphthalene-based drugs.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals where stable isotopes are required for quality control and process optimization.
Wirkmechanismus
The mechanism of action of 1-Aminonaphthalene-d7 involves its interaction with various molecular targets and pathways. In metabolic studies, the deuterated compound is incorporated into metabolic pathways, allowing researchers to trace its transformation and identify intermediate products. The presence of deuterium atoms provides a distinct mass difference, making it easier to detect and analyze using mass spectrometry.
Vergleich Mit ähnlichen Verbindungen
1-Aminonaphthalene-d7 can be compared with other similar compounds such as:
2-Aminonaphthalene-d7: Another deuterated naphthylamine with similar applications but different positional isomerism.
1-Naphthylamine: The non-deuterated form of this compound, used in similar applications but without the benefits of stable isotope labeling.
2-Naphthylamine: Another positional isomer of naphthylamine with different chemical properties and applications.
The uniqueness of this compound lies in its deuterated form, which provides advantages in tracing and analyzing chemical and biological processes due to the distinct mass difference introduced by deuterium atoms .
Eigenschaften
IUPAC Name |
2,3,4,5,6,7,8-heptadeuterionaphthalen-1-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N/c11-10-7-3-5-8-4-1-2-6-9(8)10/h1-7H,11H2/i1D,2D,3D,4D,5D,6D,7D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUFPHBVGCFYCNW-GSNKEKJESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=C(C(=C2N)[2H])[2H])[2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745648 | |
| Record name | (~2~H_7_)Naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78832-53-8 | |
| Record name | (~2~H_7_)Naphthalen-1-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20745648 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 78832-53-8 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![methyl (3R,5R)-7-[9-fluoro-2-oxo-3-(phenylcarbamoyl)-3-propan-2-ylphenanthro[9,10-b]pyrrol-1-yl]-3,5-dihydroxyheptanoate](/img/structure/B584242.png)


![10-(1-methylpiperidin-4-ylidene)-5,10-dihydro-4H-benzo[5,6]cyclohepta[1,2-b]thiophen-4-one fumarate](/img/structure/B584246.png)


![[(8R,9S,13S,14S,16R,17R)-16-hydroxy-13-methyl-3-pentanoyloxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl] pentanoate](/img/structure/B584254.png)
![(17beta)-3,17-Bis[(1-oxopentyl)oxy]-estra-1,3,5(10)-trien-6-one](/img/structure/B584255.png)

